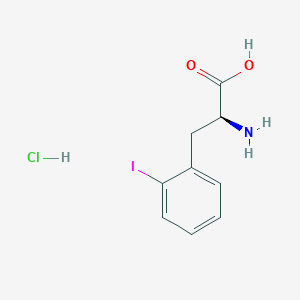
Methoxymethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxymethylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-amino-2-bromoethane with methanol . The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, this compound can be produced through a one-pot cyclization and methylation process. This involves the cyclization of gamma-aminobutyric acid (GABA) to form 2-pyrrolidone, followed by methylation using methanol and a halogen salt catalyst, such as ammonium bromide . This method achieves high selectivity and conversion rates, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methoxymethylpyrrolidine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones, which are useful intermediates in enantioselective syntheses.
Substitution Reactions:
Common Reagents and Conditions
Condensation Reactions: Typically involve carbonyl compounds and may require catalysts such as zinc bromide.
Substitution Reactions: Often use bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Hydrazones: Formed from condensation reactions with carbonyl compounds.
Substituted Pyrrolidines: Result from substitution reactions, where the methoxymethyl group is replaced by other functional groups.
Scientific Research Applications
Methoxymethylpyrrolidine has several applications in scientific research:
Organic Synthesis: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantioselective compounds.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of enantioselective pharmaceuticals.
Biological Studies: Employed in studies involving enzyme interactions and molecular recognition due to its unique structure.
Mechanism of Action
The mechanism of action of methoxymethylpyrrolidine involves its interaction with various molecular targets. In condensation reactions, it acts as a nucleophile, attacking carbonyl compounds to form hydrazones . The methoxymethyl group can also participate in substitution reactions, where it is replaced by other functional groups under basic conditions .
Comparison with Similar Compounds
Methoxymethylpyrrolidine can be compared to other pyrrolidine derivatives, such as:
N-Methylpyrrolidine: Similar in structure but lacks the methoxymethyl group, leading to different reactivity and applications.
2-Pyrrolidinemethanol: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its chemical properties and uses.
This compound is unique due to its methoxymethyl group, which provides distinct reactivity and makes it valuable in specific synthetic applications .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-8-6-7-4-2-3-5-7/h2-6H2,1H3 |
InChI Key |
GZPMMQGPHXEMSZ-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B8496448.png)

![11-Hydroxy-4-methoxy-9-methyl-3-(3-methyl-butyryl)-7H-6,12-dioxa-dibenzo[a,d]cycloocten-5-one](/img/structure/B8496464.png)


![(RS)-(5-methyl-1-phenyl-4,5-dihydro-1H-[1,2,4]triazol-3-yl)-methanol](/img/structure/B8496490.png)

![7-Fluoro-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole](/img/structure/B8496497.png)

![2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B8496511.png)
silane](/img/structure/B8496525.png)
![4-(Piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B8496534.png)
![(2S,4S)-2-(tert-Butoxycarbonylamino)-4-[3-(3-methoxypropoxy)-4-methoxybenzyl]-5-methyl-1-hexanol](/img/structure/B8496542.png)
